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molecular formula C15H12N4O3 B8616031 2'-Methoxy-5-tetrazol-1-yl-biphenyl-3-carboxylic acid

2'-Methoxy-5-tetrazol-1-yl-biphenyl-3-carboxylic acid

Cat. No. B8616031
M. Wt: 296.28 g/mol
InChI Key: VKXVHPMZLRZGTK-UHFFFAOYSA-N
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Patent
US07981914B2

Procedure details

A mixture of 2′-methoxy-5-tetrazol-1-yl-biphenyl-3-carboxylic acid methyl ester (8.6 g, 27.7 mmol), 3N aqueous NaOH (28.5 mL) and MeOH (28.5 mL) was stirred at room temperature for 18 hours. The reaction mixture was filtered and the collected solid was partitioned between 1N aqueous HCl and methylene chloride. A white precipitate formed in the methylene chloride layer and was collected by filtration, washed with water and methylene chloride, and dried to give 4.2 g (46%) of 2′-methoxy-5-tetrazol-1-yl-biphenyl-3-carboxylic acid, MP=214.0-215.3° C., MS (M+H)=297.
Name
2′-methoxy-5-tetrazol-1-yl-biphenyl-3-carboxylic acid methyl ester
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
28.5 mL
Type
reactant
Reaction Step One
Name
Quantity
28.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[C:7]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[O:22][CH3:23])[CH:8]=[C:9]([N:11]2[CH:15]=[N:14][N:13]=[N:12]2)[CH:10]=1)=[O:4].[OH-].[Na+]>CO>[CH3:23][O:22][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=1[C:7]1[CH:8]=[C:9]([N:11]2[CH:15]=[N:14][N:13]=[N:12]2)[CH:10]=[C:5]([C:3]([OH:4])=[O:2])[CH:6]=1 |f:1.2|

Inputs

Step One
Name
2′-methoxy-5-tetrazol-1-yl-biphenyl-3-carboxylic acid methyl ester
Quantity
8.6 g
Type
reactant
Smiles
COC(=O)C=1C=C(C=C(C1)N1N=NN=C1)C1=C(C=CC=C1)OC
Name
Quantity
28.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
28.5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the collected solid was partitioned between 1N aqueous HCl and methylene chloride
CUSTOM
Type
CUSTOM
Details
A white precipitate formed in the methylene chloride layer
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water and methylene chloride
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC1=C(C=CC=C1)C1=CC(=CC(=C1)N1N=NN=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 51.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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